2-Methyl-3,4,6-trifluorobenzoyl chloride
Description
2-Methyl-3,4,6-trifluorobenzoyl chloride (CAS No. 119915-41-2) is a fluorinated aromatic acyl chloride characterized by a benzoyl core substituted with three fluorine atoms at positions 3, 4, and 6, and a methyl group at position 2. Its molecular formula is C₈H₄ClF₃O, with a molecular weight of 214.57 g/mol. This compound is primarily utilized in organic synthesis as an acylating agent, introducing fluorinated benzoyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C8H4ClF3O |
|---|---|
Molecular Weight |
208.56 g/mol |
IUPAC Name |
3,4,6-trifluoro-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H4ClF3O/c1-3-6(8(9)13)4(10)2-5(11)7(3)12/h2H,1H3 |
InChI Key |
WXJXPXFAMJMQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Fluorinated Benzoyl Chloride Family
2,4,6-Trifluorobenzoyl Chloride
- CAS No.: Not explicitly listed, but referenced in market reports (e.g., Europe 2,4,6-Trifluorobenzoyl Chloride Market Research Report) .
- Structure : Fluorine atoms at positions 2, 4, and 6; lacks the methyl group present in the target compound.
- Applications : Widely used in pharmaceutical intermediates and agrochemicals. Market analysis highlights its dominance in regions like Europe and Asia Pacific, driven by demand in high-purity chemical synthesis .
- Market Players : Key suppliers include Sigma-Aldrich, Alfa Aesar, and Thermo Fisher Scientific .
2,4,5-Trifluorobenzoyl Chloride
- CAS No.: 88419-56-1 .
- Structure : Fluorine atoms at positions 2, 4, and 5; positional isomerism alters electronic and steric properties compared to the target compound.
- Molecular Formula : C₇H₂ClF₃O (molecular weight: 194.54 g/mol) .
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
- CAS No.: 886496-83-9 .
- Structure : Features a chloro group at position 3 and a trifluoromethyl group at position 3.
- Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it more reactive than 2-methyl-3,4,6-trifluorobenzoyl chloride. Safety data for this compound remain unspecified .
Physical and Chemical Properties
Notes:
- Fluorinated benzoyl chlorides generally exhibit higher reactivity than non-fluorinated analogues due to electron-withdrawing effects of fluorine.
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